

Physical and chemical properties of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

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Compound of Interest

Compound Name: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

Cat. No.: B1310198

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An In-depth Technical Guide to Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is an organic compound belonging to the class of enaminones. Enaminones are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 4-(dimethylamino)-2-oxobut-3-enoate**, based on currently available data.

Chemical Identity and Physical Properties

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a solid at room temperature.^[1] Key identifying information and its physical properties are summarized in the tables below.

| Identifier | Value |
|-------------------|--|
| CAS Number | 67751-14-8 [1] [2] |
| Molecular Formula | C ₈ H ₁₃ NO ₃ [1] [2] |
| Synonyms | ethyl (3E)-4-(dimethylamino)-2-oxo-3-butenoate [1] , ethyl 4-dimethylamino-2-oxo-but-3-enoate, 4-dimethylamino-2-oxobut-3-enoic acid ethyl ester |
| Physical Property | Value |
| Molecular Weight | 171.19 g/mol [2] |
| Physical Form | Solid [1] |
| Melting Point | 38 °C [3] |
| Boiling Point | 180 °C [3] |
| Predicted Density | 1.056 ± 0.06 g/cm ³ [3] |
| Predicted pKa | 6.03 ± 0.70 [3] |

Chemical Properties and Reactivity

The chemical reactivity of **Ethyl 4-(dimethylamino)-2-oxobut-3-enoate** is dictated by the enaminone functionality. The conjugated system allows for both nucleophilic and electrophilic reactions. The nitrogen atom's lone pair of electrons delocalizes into the double bond and the carbonyl group, influencing the electron density at various positions. This makes the molecule susceptible to a range of chemical transformations.

Experimental Data

Spectroscopic Data

Detailed experimental spectra for **Ethyl 4-(dimethylamino)-2-oxobut-3-enoate** are not readily available in the public domain. However, based on the structure, the following characteristic signals in ¹H and ¹³C NMR spectra would be expected:

- ^1H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the vinyl protons, and the dimethylamino group protons.
- ^{13}C NMR: Resonances for the carbonyl carbons, the olefinic carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **Ethyl 4-(dimethylamino)-2-oxobut-3-enoate** are not publicly available at this time. Generic methods for the synthesis of enaminones often involve the condensation of a β -dicarbonyl compound with an amine. Purification would likely involve standard techniques such as recrystallization or column chromatography. Analytical characterization would typically employ methods like NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available scientific literature detailing the biological activity of **Ethyl 4-(dimethylamino)-2-oxobut-3-enoate** or its involvement in any specific signaling pathways. While the broader class of enaminones has been investigated for various pharmacological activities, this specific compound has not been the subject of such studies. Therefore, a diagram for a signaling pathway involving this compound cannot be generated.

Safety Information

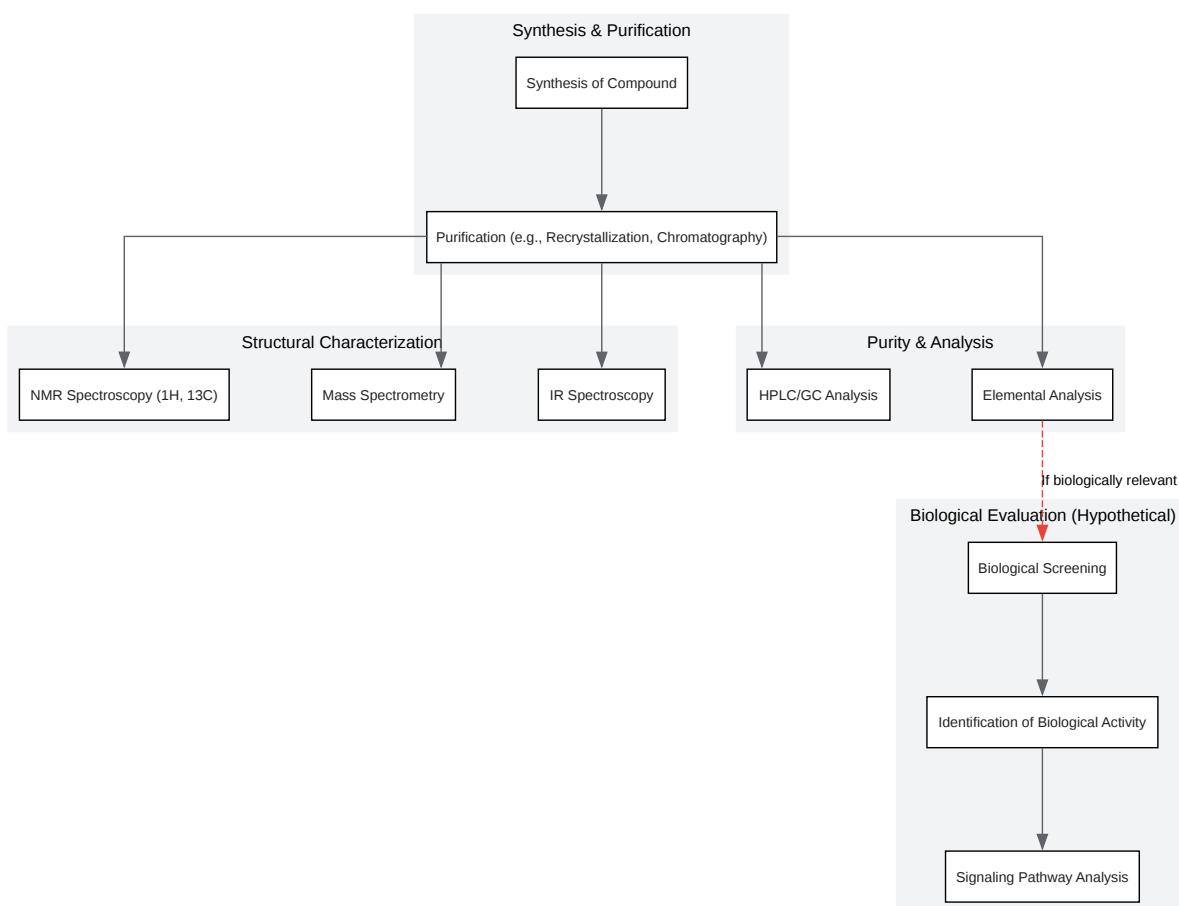
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

| Hazard Statements | Precautionary Statements |
|---|---|
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Logical Relationships

Due to the lack of specific experimental workflows or defined biological pathways for **Ethyl 4-(dimethylamino)-2-oxobut-3-enoate**, a representative logical diagram illustrating a general workflow for chemical compound analysis is provided below.

General Workflow for Chemical Compound Analysis

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Caption: General Workflow for Chemical Compound Analysis.

Conclusion

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a known chemical entity with defined physical properties. However, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, purification, and analytical protocols. Crucially, its biological activity and potential role in any signaling pathways remain unexplored. This guide serves as a summary of the current knowledge and highlights the need for further research to fully characterize this compound and explore its potential applications.

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